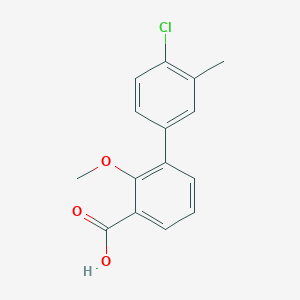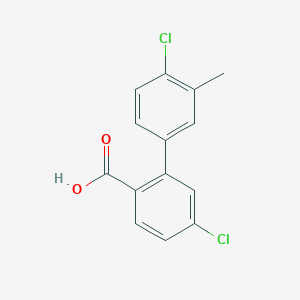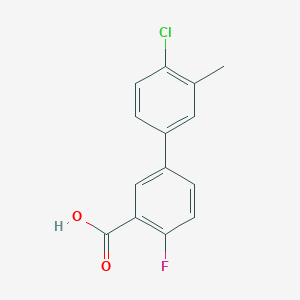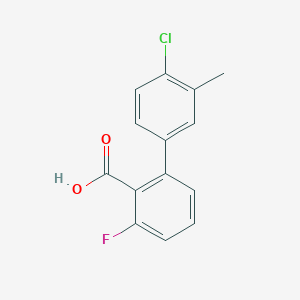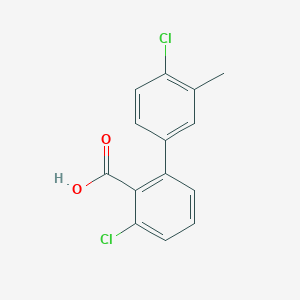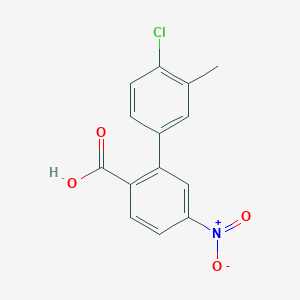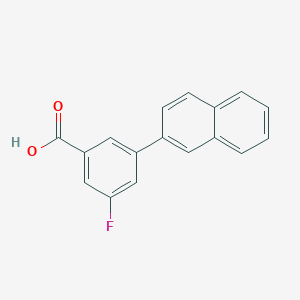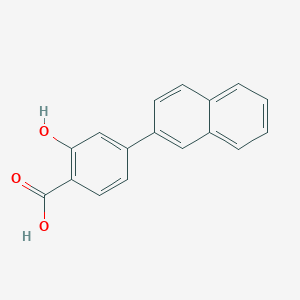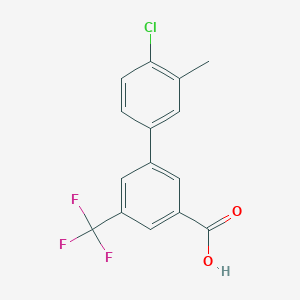
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMTBA) is an organic compound that is used in various scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds, such as indoles and benzodiazepines. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a reagent in the synthesis of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450 and other metabolic enzymes. In addition, it is thought to act as an antioxidant, which may explain its ability to inhibit oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to have an antioxidant effect, which may explain its ability to inhibit oxidative stress. It has also been shown to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations. It is a toxic compound and should be handled with care. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs and therapies. Additionally, it could be used to investigate the mechanisms of action of enzymes and other proteins. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Méthodes De Synthèse
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with trifluoromethanesulfonic acid in a solvent such as acetonitrile. The reaction produces a trifluoromethylated phenol, which can then be reacted with benzoic acid in the presence of p-toluenesulfonic acid (PTS) to produce 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. This method is simple and efficient and has been used to synthesize a variety of compounds.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(20)21)7-12(6-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALONPNCDIIGCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690411 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-52-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


